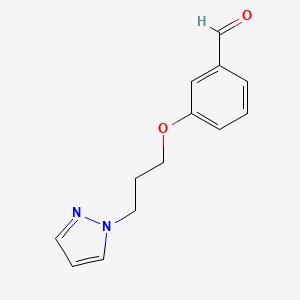
3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldéhyde est un composé organique qui présente un groupe benzaldéhyde lié à un cycle pyrazole par une chaîne propoxy
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldéhyde implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par une réaction de cycloaddition [3+2] impliquant le N-isocyanoiminotriphénylphosphorane et les alcynes terminaux.
Liaison du pyrazole à la benzaldéhyde : Le cycle pyrazole est ensuite lié au groupe benzaldéhyde par une chaîne propoxy.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. l’approche générale impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire, l’optimisation des conditions réactionnelles et la garantie de la pureté et du rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldéhyde peut subir diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium
Substitution : Agents nitrants (par exemple, l’acide nitrique), agents halogénants (par exemple, le brome)
Principaux produits formés
Oxydation : Acide 3-(3-(1H-pyrazol-1-yl)propoxy)benzoïque
Réduction : Alcool 3-(3-(1H-pyrazol-1-yl)propoxy)benzylique
Substitution : Divers dérivés pyrazole substitués
Applications de la recherche scientifique
Le 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldéhyde présente plusieurs applications de la recherche scientifique :
Applications De Recherche Scientifique
3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde has several scientific research applications:
Mécanisme D'action
Le mécanisme d’action du 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldéhyde dépend largement de son interaction avec les cibles biologiques. Le cycle pyrazole est connu pour interagir avec divers enzymes et récepteurs, inhibant potentiellement leur activité. Cette interaction peut entraîner divers effets biologiques, tels qu’une activité anti-inflammatoire ou anticancéreuse .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(1H-pyrazol-1-yl)benzaldéhyde : Il lui manque la chaîne propoxy, ce qui le rend moins flexible en termes d’interactions moléculaires.
3-(1H-pyrazol-1-yl)propylamine : Contient un groupe amine au lieu d’un aldéhyde, ce qui conduit à une réactivité et des applications différentes.
Unicité
Le 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldéhyde est unique en raison de sa combinaison d’un groupe benzaldéhyde, d’un cycle pyrazole et d’une chaîne propoxy.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-(3-pyrazol-1-ylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c16-11-12-4-1-5-13(10-12)17-9-3-8-15-7-2-6-14-15/h1-2,4-7,10-11H,3,8-9H2 |
Clé InChI |
SPEDDYCJQQRHAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCN2C=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


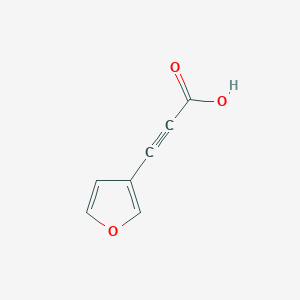

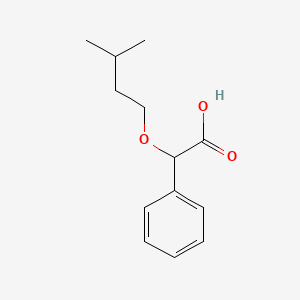
![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)

![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)
![4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid](/img/structure/B12308738.png)
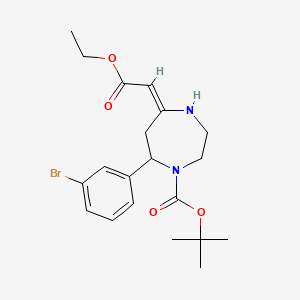
![Rac-tert-butyl n-([(3r,4r)-4-aminooxolan-3-yl]methyl)carbamate](/img/structure/B12308749.png)
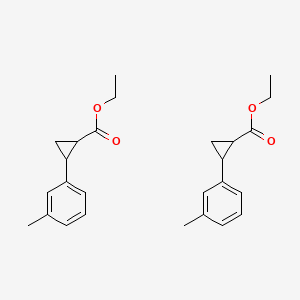
acetic acid](/img/structure/B12308758.png)


